2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)pyrrol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-10(11-6-17-9(3)13-11)8(2)14(7)5-12(15)16/h4,6H,5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEMYAWTHFWWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(=O)O)C)C2=CSC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2,5-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 264.34 g/mol. Its structure features a pyrrole ring substituted with thiazole and acetic acid moieties, which are critical for its biological function.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of thiazole exhibit MIC values ranging from 7.8 to 62.5 µg/mL against various bacterial strains, with some showing stronger activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been documented extensively:
- Cytotoxicity Studies : In vitro studies reveal that certain analogues demonstrate cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells. For example, one study reported an IC50 value less than that of doxorubicin for a related thiazole compound .
- Mechanism Insights : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their cytotoxic efficacy .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antifungal Efficacy : A related compound was tested against Aspergillus fumigatus, showing a significant increase in survival rates in infected mice when administered at 200 mg/kg body weight. The compound demonstrated a dose-dependent protective effect against experimental aspergillosis .
- Cytotoxicity Against Cancer Cells : Another study synthesized novel thiazole derivatives that exhibited promising anticancer activity across multiple cell lines, indicating the versatility of thiazole-containing structures in cancer therapeutics .
Safety and Toxicity
Toxicological assessments indicate that certain derivatives of pyrrole and thiazole are non-toxic at therapeutic concentrations. For instance, one study found that a related antifungal compound was non-toxic to RAW cells at concentrations up to 312.5 µg/mL .
Comparison with Similar Compounds
2-[2-(2,5-Dimethyl-1H-Pyrrol-1-yl)-1,3-Thiazol-4-yl]Acetic Acid
- Structural Difference : The substituent arrangement differs: the thiazole ring is attached to the pyrrole at position 2 instead of position 3.
- Molecular Formula : C₁₁H₁₂N₂O₂S (vs. C₁₂H₁₃N₃O₂S for the target compound).
5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolecarboxylic Acid
- Structural Difference : Replaces the pyrrole ring with an isoxazole, introducing an oxygen atom into the heterocyclic system.
- Physical Properties : Melting point 166–167°C, molecular weight 210.21 g/mol.
{2-[(4-Methylphenoxy)Methyl]-1,3-Thiazol-4-yl}Acetic Acid
- Structural Difference: Features a phenoxy-methyl group instead of the pyrrole ring.
- Applications: Used in biochemical research; the aromatic phenoxy group may increase lipophilicity, affecting membrane permeability .
(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)(Oxo)Acetic Acid
- Structural Difference : Substitutes the pyrrole-thiazole system with a pyrazole-oxo-acetic acid motif.
- Electronic Effects : The pyrazole’s conjugated system and oxo group could enhance acidity (pKa ~3–4) compared to the target compound’s carboxylic acid (pKa ~4–5) .
Comparative Analysis Table
Key Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely involves coupling agents like HBTU (used in for analogous pyrrole derivatives) .
Thermal Stability : The isoxazole analog’s higher melting point (166–167°C vs. ~50°C for simpler thiazoles in ) highlights the impact of heterocycle choice on thermal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
